molecular formula C10H13NO3 B3317419 (R)-alpha-(2-furanylmethyl)-proline CAS No. 959576-42-2

(R)-alpha-(2-furanylmethyl)-proline

Cat. No.: B3317419
CAS No.: 959576-42-2
M. Wt: 195.21 g/mol
InChI Key: UZSKEZVGMIUIDY-SNVBAGLBSA-N
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Description

®-alpha-(2-furanylmethyl)-proline is a chiral amino acid derivative that features a furan ring attached to the proline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-(2-furanylmethyl)-proline typically involves the reaction of proline with a furan-containing reagent. One common method is the reductive amination of proline with 2-furanylmethylamine under catalytic hydrogenation conditions. This reaction is often carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of ®-alpha-(2-furanylmethyl)-proline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

®-alpha-(2-furanylmethyl)-proline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation using Pd/C or other hydrogenation catalysts.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

®-alpha-(2-furanylmethyl)-proline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ®-alpha-(2-furanylmethyl)-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and proline moiety can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Furanylmethylamine: A simpler analog with a furan ring attached to an amine group.

    Furan-2-carboxylic acid: Contains a furan ring attached to a carboxylic acid group.

    Proline derivatives: Various proline derivatives with different substituents on the proline ring.

Uniqueness

®-alpha-(2-furanylmethyl)-proline is unique due to its combination of a furan ring and a chiral proline structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2R)-2-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8/h1,3,6,11H,2,4-5,7H2,(H,12,13)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSKEZVGMIUIDY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308150
Record name 2-(2-Furanylmethyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959576-42-2
Record name 2-(2-Furanylmethyl)-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959576-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Furanylmethyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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